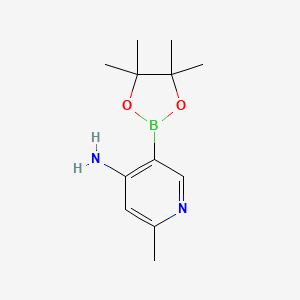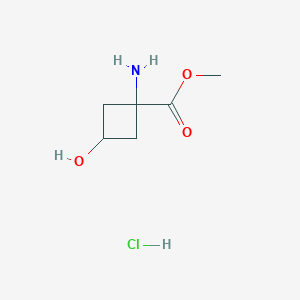![molecular formula C15H12F3N3 B2940719 (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine CAS No. 630092-11-4](/img/structure/B2940719.png)
(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine”, also known as MBTPA, is a chemical compound that has gained attention in various fields of scientific research and industry. It’s a benzimidazole derivative, which is an important heterocyclic organic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis
The molecular structure of “this compound” is identified by FTIR, NMR, and HRMS . The synthesized benzimidazoles contained various substituents on the phenyl group at 2-position (-OH, -OCH3, -N(CH3)2, -NO2, -CF3, -I, -O-CH2-C6H5) along with the replacement of a hydrogen atom by a methyl group at 5-position on the benzimidazole scaffold .Chemical Reactions Analysis
The methylenation reagent 1-methylbenzimidazol-2-yl methyl sulfone 2 reacts with various aldehydes and ketones in the presence of t-BuOK (room temperature, 1 h) in dimethylformamide to give the corresponding terminal alkenes generally in high yields . For sensitive substrates, the reaction is better carried out at low temperature using sodium hexamethyldisilazide in 1,2-dimethoxyethane .科学的研究の応用
Synthesis and Antioxidant Properties
Some benzimidazole derivatives, including the class to which (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine belongs, have been synthesized and evaluated for their in vitro antioxidant properties. These derivatives have shown significant activity in inhibiting lipid peroxidation in rat liver microsomes, with some compounds exhibiting better antioxidant properties than butylated hydroxytoluene (BHT), a standard reference antioxidant (Kuş et al., 2004).
Catalytic Applications in Organic Synthesis
Mixed N-heterocyclic carbene (NHC)/phosphine complexes of ruthenium containing benzimidazolin-2-ylidene ligands have been developed. These complexes catalyze dehydrogenative amidation, mono-, and diamination processes effectively, showcasing the utility of benzimidazole derivatives in facilitating diverse organic transformations (Xiao-Wei Xie & Huynh, 2015).
Applications in Fuel Cell Technology
Polybenzimidazolium hydroxides, which may incorporate benzimidazole derivatives like this compound, have been studied for their potential application in alkaline anion exchange membrane fuel cells (AAEMFC). The modification of benzimidazole structures has shown to improve the stability and performance of these membranes under alkaline conditions (Henkensmeier et al., 2012).
Light-Emitting Diode (LED) Technology
Benzimidazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Specifically, bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been synthesized, showing excellent thermal stability and solubility. These materials have been successfully employed in phosphorescent OLEDs, achieving improved performance through solution processing (Ge et al., 2008).
DNA-binding Studies for Biomedical Research
Complexes of tris(N-methylbenzimidazol-2-ylmethyl)amine with manganese(II) and zinc(II) have been synthesized and shown to bind DNA via intercalation. These findings are significant for understanding the molecular interactions between benzimidazole derivatives and DNA, which has implications in the design of new therapeutic agents (Wu et al., 2011).
作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
For instance, in the case of anticancer activity, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .
Biochemical Pathways
For instance, in the case of anticancer activity, they may interfere with cell division and growth pathways .
Result of Action
Benzimidazole derivatives have been known to exhibit various effects at the molecular and cellular level, such as inhibiting cell division, disrupting dna synthesis, or blocking certain enzymes .
生化学分析
Biochemical Properties
The biochemical properties of (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine are not fully understood yet. Benzimidazole derivatives have been intensively studied for their potential as new generation anticancer agents . The presence of certain functional groups on the benzimidazole scaffold can influence its bioactivity .
Cellular Effects
Benzimidazole derivatives, including this compound, have shown significant anticancer activity on various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Benzimidazole derivatives are known to interact with various biomolecules, potentially influencing gene expression, enzyme activity, and cellular signaling pathways .
特性
IUPAC Name |
1-methyl-N-[2-(trifluoromethyl)phenyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMHERWXRDKMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2940636.png)
![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)
![Benzyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2940638.png)
![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)


![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)


![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)